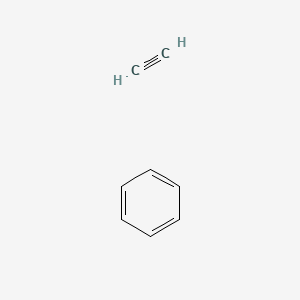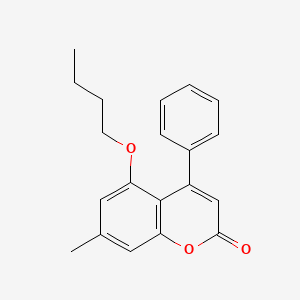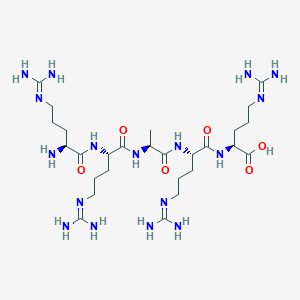
Arg-Arg-Ala-Arg-Arg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Arg-Arg-Ala-Arg-Arg” is a pentapeptide consisting of five amino acids: arginine, arginine, alanine, arginine, and arginine. This sequence of amino acids is notable for its high arginine content, which imparts unique chemical and biological properties to the compound. Arginine is a positively charged amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Arg-Ala-Arg-Arg can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (arginine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, arginine, arginine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the host organism’s genome.
Chemical Reactions Analysis
Types of Reactions
Arg-Arg-Ala-Arg-Arg can undergo various chemical reactions, including:
Oxidation: The guanidinium groups of arginine residues can be oxidized to form nitric oxide and other reactive nitrogen species.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Substitution: The amino groups of arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxynitrite can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with new functional groups attached to the arginine residues.
Scientific Research Applications
Chemistry
In chemistry, Arg-Arg-Ala-Arg-Arg can be used as a model peptide to study protein-protein interactions, enzyme kinetics, and peptide-based drug design. Its high arginine content makes it a useful tool for investigating the role of arginine residues in catalysis and binding.
Biology
In biological research, this compound can be used to study cellular uptake mechanisms, as arginine-rich peptides are known to facilitate cell penetration. Additionally, it can be employed in studies of nitric oxide signaling, given the role of arginine in nitric oxide production.
Medicine
In medicine, this compound has potential applications in drug delivery, as its cell-penetrating properties can be harnessed to transport therapeutic molecules into cells. It may also be explored as a therapeutic agent for conditions involving nitric oxide dysregulation, such as cardiovascular diseases.
Industry
In the food industry, arginine-containing peptides like this compound can be used as salt-taste enhancers to reduce the sodium content of food products without compromising flavor.
Mechanism of Action
The mechanism of action of Arg-Arg-Ala-Arg-Arg involves its interaction with cellular membranes and proteins. The positively charged arginine residues facilitate binding to negatively charged cell membranes, promoting cellular uptake. Once inside the cell, the peptide can interact with various molecular targets, including enzymes and receptors, to modulate biological processes. For example, the arginine residues can be converted to nitric oxide by nitric oxide synthase, influencing vasodilation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Arg-Ser: A dipeptide with similar salt-taste enhancing properties.
Arg-Ala:
Arg-Gly: A dipeptide used in studies of protein-protein interactions and enzyme kinetics.
Uniqueness
Arg-Arg-Ala-Arg-Arg is unique due to its high arginine content, which imparts distinct chemical and biological properties. Its ability to penetrate cell membranes and modulate nitric oxide production sets it apart from other peptides with fewer arginine residues. Additionally, its pentapeptide structure provides more versatility in terms of functionalization and modification compared to shorter dipeptides.
Properties
CAS No. |
483276-15-9 |
|---|---|
Molecular Formula |
C27H55N17O6 |
Molecular Weight |
713.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H55N17O6/c1-14(41-21(47)16(7-3-11-38-25(31)32)43-20(46)15(28)6-2-10-37-24(29)30)19(45)42-17(8-4-12-39-26(33)34)22(48)44-18(23(49)50)9-5-13-40-27(35)36/h14-18H,2-13,28H2,1H3,(H,41,47)(H,42,45)(H,43,46)(H,44,48)(H,49,50)(H4,29,30,37)(H4,31,32,38)(H4,33,34,39)(H4,35,36,40)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
IYLGMFKRTLBESI-ATIWLJMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
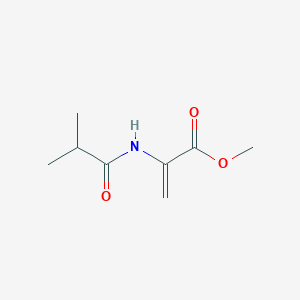
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
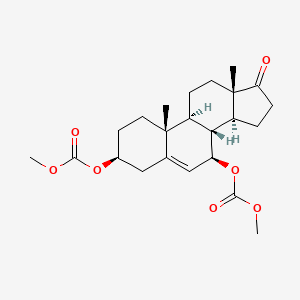
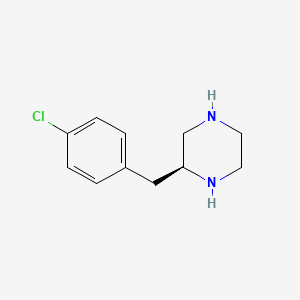
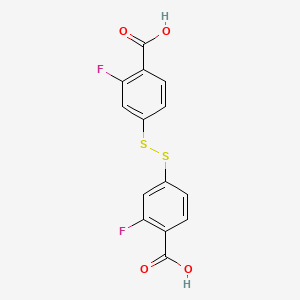
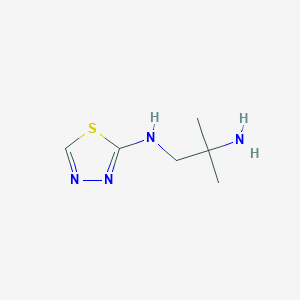
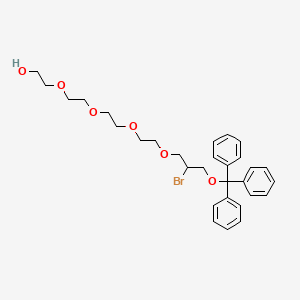
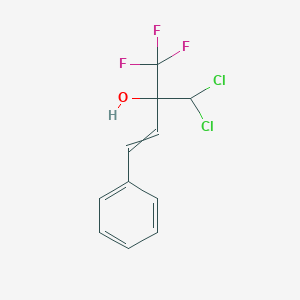
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
